molecular formula C4H10N2O3 B1610755 2-Methylisouronium acetate CAS No. 77164-02-4

2-Methylisouronium acetate

Cat. No.: B1610755
CAS No.: 77164-02-4
M. Wt: 134.13 g/mol
InChI Key: RDTPWDDGFMYTFC-UHFFFAOYSA-N
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Description

2-Methylisouronium acetate: is an organic compound with the molecular formula C4H10N2O3. It is also known by other names such as acetic acid, methyl carbamimidate, and carbamimidic acid methyl ester acetate . This compound is used as an intermediate in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylisouronium acetate can be synthesized through the reaction of methyl isocyanate with acetic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The process involves the following steps:

    Reaction of methyl isocyanate with acetic acid: Methyl isocyanate is reacted with acetic acid in the presence of a catalyst to form this compound.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylisouronium acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Methylisouronium acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methylisouronium acetate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    O-Methylisourea acetate: Similar in structure but with different functional groups.

    Carbamimidic acid methyl ester acetate: Another related compound with similar reactivity.

Uniqueness

2-Methylisouronium acetate is unique due to its specific reactivity and the types of reactions it can undergo. Its ability to participate in various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

77164-02-4

Molecular Formula

C4H10N2O3

Molecular Weight

134.13 g/mol

IUPAC Name

[amino(methoxy)methylidene]azanium;acetate

InChI

InChI=1S/C2H6N2O.C2H4O2/c1-5-2(3)4;1-2(3)4/h1H3,(H3,3,4);1H3,(H,3,4)

InChI Key

RDTPWDDGFMYTFC-UHFFFAOYSA-N

SMILES

CC(=O)O.COC(=N)N

Canonical SMILES

CC(=O)[O-].COC(=[NH2+])N

77164-02-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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